molecular formula C12H9F3N2O2 B13924565 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B13924565
M. Wt: 270.21 g/mol
InChI Key: NHGXSDPELIMEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid (CAS: 956908-54-6) is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position and a methyl group at the 5-position, linked to a benzoic acid moiety. Its molecular formula is C12H9F3N2O2 (molecular weight: 270.207), with a density of 1.4±0.1 g/cm³ and a boiling point of 367.5±42.0 °C at 760 mmHg .

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C12H9F3N2O2/c1-7-6-10(12(13,14)15)16-17(7)9-4-2-8(3-5-9)11(18)19/h2-6H,1H3,(H,18,19)

InChI Key

NHGXSDPELIMEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

A common approach to synthesize the pyrazole core involves cyclization of a 1,3-dicarbonyl compound or equivalent precursor with hydrazine or hydrazine derivatives. The trifluoromethyl group is introduced either before or after ring formation, often using trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.

  • Typical Reaction: Condensation of an α,β-unsaturated ketone or β-ketoester with hydrazine hydrate to form the 5-methyl-3-(trifluoromethyl)-1H-pyrazole ring.

Attachment to the Benzoic Acid Moiety

The pyrazole ring is linked to the benzoic acid via a nucleophilic aromatic substitution or through cross-coupling reactions. One documented method involves the use of methyl 4-halobenzoate as a starting material, which is then reacted with the pyrazole derivative to form methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate.

Conversion to the Carboxylic Acid

The ester intermediate (e.g., methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate) is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

  • Typical Hydrolysis Conditions: Reflux with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), followed by acidification to precipitate the acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Notes
1 Friedel-Crafts Acylation Benzene derivative + acyl chloride + AlCl3 Acylated benzene Introduces keto group for pyrazole formation
2 Pyrazole Ring Formation Acylated intermediate + hydrazine hydrate Pyrazole ring intermediate Cyclization step
3 Trifluoromethylation Pyrazole intermediate + TMSCF3 + fluoride source Trifluoromethyl-substituted pyrazole Introduces trifluoromethyl group
4 Coupling to Benzoate Pyrazole N-alkylation or cross-coupling Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate Forming ester intermediate
5 Hydrolysis Acidic or basic hydrolysis 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid Final product

Industrial and Laboratory Scale Considerations

  • Industrial Synthesis: Optimization involves continuous flow reactors and automation to improve yield, purity, and scalability.
  • Microwave-Assisted Reactions: Some steps, such as esterification and hydrazinolysis, are accelerated using microwave irradiation, reducing reaction times significantly.
  • Purification: Products are typically purified by recrystallization, chromatography, or extraction techniques.

Detailed Example from Literature

A related synthetic approach described in the literature for pyrazole derivatives involves:

  • Starting from methyl 4-[1-(4-aminosulfonyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate, prepared by esterification of the corresponding acid.
  • Hydrazinolysis of the methyl ester to form hydrazinecarbonyl derivatives.
  • Subsequent reactions with aldehydes to form hydrazone derivatives.

Though this example focuses on sulfonamide derivatives, the methodology for esterification, hydrazinolysis, and pyrazole formation is applicable to the preparation of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid and its esters.

Comparative Data Table of Key Synthetic Steps

Intermediate/Product Reaction Type Reagents Conditions Yield (%) Reference
Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate Pyrazole formation + coupling Acylated benzene + hydrazine + TMSCF3 Multi-step, reflux, microwave-assisted Not specified
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid Hydrolysis of ester Acid or base hydrolysis Reflux, acidification High (typical for ester hydrolysis)
Methyl 4-[1-(4-aminosulfonyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate Esterification Acid + methanol + H2SO4 Microwave reflux, 90 min ~80-95%

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(5-Carboxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound A : 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid (CAS: 220462-27-1)
  • Molecular Formula : C11H7F3N2O2 (MW: 256.18) .
  • Key Differences : Lacks the 5-methyl group present in the main compound.
Compound B : 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (CAS: 925154-89-8)
  • Molecular Formula : C7H10F3N3 (MW: 193.17) .
  • Key Differences : Replaces the benzoic acid group with an ethanamine side chain.
  • Impact : The amine group introduces basicity, altering solubility and reactivity. This derivative may serve as a building block for prodrugs or targeted delivery systems, diverging from the carboxylic acid’s role in direct enzyme inhibition .

Functional Group Modifications on the Benzene Ring

Compound C : Methyl 4-(1-Methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6)
  • Structure : Features a methyl ester instead of a carboxylic acid .
  • Impact : The ester group increases lipophilicity (predicted LogP > 3.22), enhancing absorption but requiring hydrolysis for activation. This contrasts with the main compound’s carboxylic acid, which may directly engage in hydrogen bonding with biological targets (e.g., enzymes) .
Compound D : N-Hydroxy-7-((4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido) Octanamide
  • Structure : Incorporates a sulfonamide linker and a hydroxamic acid group .
  • Impact : The sulfonamide and extended carbon chain enable dual inhibition of cyclooxygenase (COX) and histone deacetylase (HDAC), demonstrating how functional group additions expand therapeutic scope compared to the simpler benzoic acid core .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Notable Properties/Applications Reference
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid C12H9F3N2O2 270.207 5-Me, 3-CF3 on pyrazole Benzoic acid Enzyme inhibition, moderate LogP
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid C11H7F3N2O2 256.18 3-CF3 on pyrazole (no 5-Me) Benzoic acid Lower steric hindrance
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate C12H12N2O2 216.24 1-Me on pyrazole Methyl ester Prodrug potential, higher lipophilicity
N-Hydroxy-7-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido) octanamide C27H30F3N3O4S 574.61 p-Tolyl, sulfonamide, hydroxamic acid Sulfonamide, hydroxamate Dual COX/HDAC inhibition

Biological Activity

4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 273.22 g/mol
  • CAS Number : 170570-01-1

The compound features a pyrazole ring, which is known for its pharmacological properties, particularly in anticancer and anti-inflammatory applications.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer activities. Specifically, derivatives of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting their potential as therapeutic agents against malignancies .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thus alleviating inflammation and pain .

The biological activity of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Activity

A study published in the ACS Omega journal synthesized various pyrazole derivatives and evaluated their anticancer efficacy. The results indicated that certain derivatives exhibited significant antiproliferative effects on breast and liver cancer cell lines, with IC50 values ranging from 0.064 μM to 0.577 μM .

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of this compound was assessed using animal models. The results showed a marked reduction in paw edema in rats treated with the compound compared to control groups, highlighting its effectiveness as an anti-inflammatory agent .

Data Summary Table

Activity TypeCell Line/ModelIC50/EffectivenessReference
AnticancerMDA-MB-2310.064 μM
AnticancerHepG20.577 μM
Anti-inflammatoryRat paw edema modelSignificant reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.